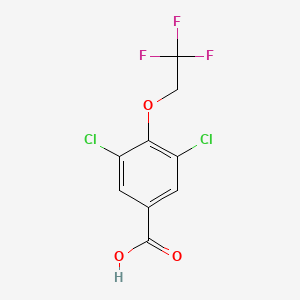

3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H5Cl2F3O3. It is a derivative of benzoic acid, characterized by the presence of dichloro and trifluoroethoxy groups.

Preparation Methods

The synthesis of 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps. One common method includes the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether. This intermediate is then reacted with methanesulfonyl chloride to produce the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

Chlorination: Introduction of chlorine atoms into the molecule.

Nitration: Addition of nitro groups.

Reduction: Conversion of nitro groups to amino groups.

Hydrogenation: Addition of hydrogen atoms.

Friedel-Crafts Reactions: Formation of carbon-carbon bonds.

Ullmann Condensation: Coupling reactions to form biaryl compounds.

Common reagents used in these reactions include chlorine gas, nitric acid, hydrogen gas, and catalysts such as aluminum chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. In agricultural applications, it may inhibit essential enzymes in pests or pathogens, leading to their death. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar compounds to 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid include:

2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: Another benzoic acid derivative with similar functional groups.

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid: A compound with a similar structure but different fluorine substitution pattern.

The uniqueness of this compound lies in its specific combination of dichloro and trifluoroethoxy groups, which confer distinct chemical properties and reactivity.

Biological Activity

3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C₉H₇Cl₂F₃O₃

- Molecular Weight : 220.15 g/mol

- CAS Number : 27914-56-3

- Melting Point : 142-143 °C

The biological activity of this compound can be attributed to its interactions with various cellular pathways. Research indicates that compounds with similar structures can influence:

- Proteasomal Activity : Enhancing the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .

- Enzyme Inhibition : Compounds in the benzoic acid family have shown potential as inhibitors of enzymes such as cathepsins B and L, which are involved in protein degradation .

Biological Activity Overview

The biological activities of this compound include:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various pathogens; specific studies are needed. |

| Antiproliferative | May inhibit the growth of cancer cells; further research required. |

| Enzyme Modulation | Influences proteasomal and lysosomal activities; enhances protein degradation. |

| Cytotoxic Effects | Shows varying levels of cytotoxicity depending on concentration and cell type. |

Case Studies and Research Findings

-

In Vitro Studies on Cell Lines :

- Research has demonstrated that derivatives of benzoic acid can enhance proteasomal activity significantly in human foreskin fibroblasts without notable cytotoxicity at specific concentrations (1 and 10 μg/mL) .

- In studies involving cancer cell lines (Hep-G2 and A2058), certain benzoic acid derivatives showed minimal cytotoxicity while enhancing enzyme activities critical for cellular processes .

-

In Silico Studies :

- Molecular docking studies indicate that this compound exhibits strong binding affinities to cathepsins B and L, suggesting potential therapeutic applications in modulating these enzymes . The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the compound within the enzyme's active site.

Properties

IUPAC Name |

3,5-dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O3/c10-5-1-4(8(15)16)2-6(11)7(5)17-3-9(12,13)14/h1-2H,3H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXDTDCQPRNBFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(F)(F)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.